molecular formula C7H5Cl2FN2O B14372662 N-(3,5-Dichloropyridin-2-yl)-2-fluoroacetamide CAS No. 90931-28-5

N-(3,5-Dichloropyridin-2-yl)-2-fluoroacetamide

Cat. No.: B14372662
CAS No.: 90931-28-5
M. Wt: 223.03 g/mol
InChI Key: SZPMYFCOBOBDKH-UHFFFAOYSA-N
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Description

N-(3,5-Dichloropyridin-2-yl)-2-fluoroacetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyridine ring and a fluorine atom attached to the acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichloropyridin-2-yl)-2-fluoroacetamide typically involves the reaction of 3,5-dichloropyridine with 2-fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,5-Dichloropyridine+2-Fluoroacetyl chlorideBaseThis compound\text{3,5-Dichloropyridine} + \text{2-Fluoroacetyl chloride} \xrightarrow{\text{Base}} \text{this compound} 3,5-Dichloropyridine+2-Fluoroacetyl chlorideBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichloropyridin-2-yl)-2-fluoroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Substituted pyridine derivatives.

    Hydrolysis: 3,5-Dichloropyridine-2-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

N-(3,5-Dichloropyridin-2-yl)-2-fluoroacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Dichloropyridin-2-yl)-2-fluoroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3,5-dichloropyridin-2-yl)propanamide
  • (3,5-Dichloropyridin-2-yl)thiourea
  • Ethyl N-(3,5-dichloropyridin-2-yl)carbamate

Uniqueness

N-(3,5-Dichloropyridin-2-yl)-2-fluoroacetamide is unique due to the presence of the fluorine atom in the acetamide group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

CAS No.

90931-28-5

Molecular Formula

C7H5Cl2FN2O

Molecular Weight

223.03 g/mol

IUPAC Name

N-(3,5-dichloropyridin-2-yl)-2-fluoroacetamide

InChI

InChI=1S/C7H5Cl2FN2O/c8-4-1-5(9)7(11-3-4)12-6(13)2-10/h1,3H,2H2,(H,11,12,13)

InChI Key

SZPMYFCOBOBDKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)NC(=O)CF)Cl

Origin of Product

United States

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